3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole is a chemical compound with the molecular formula C17H15Cl2N3S. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions are often conducted in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal effects. In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Uniqueness
3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group enhances its antimicrobial and antifungal activities compared to other similar compounds .
Properties
CAS No. |
5316-64-3 |
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Molecular Formula |
C17H15Cl2N3S |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-(2-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H15Cl2N3S/c1-11-5-3-4-6-13(11)16-20-21-17(22(16)2)23-10-12-7-8-14(18)15(19)9-12/h3-9H,10H2,1-2H3 |
InChI Key |
MGIYHIKJZMLCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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